molecular formula C7H12N4O2 B13606976 (R)-Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-YL)propanoate

(R)-Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-YL)propanoate

Cat. No.: B13606976
M. Wt: 184.20 g/mol
InChI Key: LJBUUIRZSWATRZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Ammonia, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced derivatives of the ester or amino groups.

    Substitution: Substituted triazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate is unique due to the presence of both the triazole ring and the ester group, which provide it with distinct chemical and biological properties

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

methyl 3-amino-2-(3-methyltriazol-4-yl)propanoate

InChI

InChI=1S/C7H12N4O2/c1-11-6(4-9-10-11)5(3-8)7(12)13-2/h4-5H,3,8H2,1-2H3

InChI Key

LJBUUIRZSWATRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)C(CN)C(=O)OC

Origin of Product

United States

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